4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques
The synthesis of triazole derivatives involves various techniques aimed at exploring their chemical properties and potential applications. For example, Şahin et al. (2014) described the synthesis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds using X-ray diffraction techniques and characterized by IR, 1H NMR, and 13C NMR, highlighting the importance of hydrogen bonding in their structural formation Şahin, O., Kantar, C., Şaşmaz, S., Gümrükçüoğlu, N., & Büyükgüngör, O. (2014). Journal of Molecular Structure.
Crystal and Molecular Structures
The crystal and molecular structures of triazole derivatives are pivotal for understanding their chemical behavior and potential uses. Boechat et al. (2010) investigated two triazole derivatives, highlighting the delocalization of π-electron density within the triazole ring and their supramolecular associations via hydrogen bonding, which could influence their chemical reactivity and interaction with other molecules Boechat, N., Ferreira, M. L. G., Bastos, M., Camilo, A., Wardell, S., Wardell, J., & Tiekink, E. (2010). Journal of Chemical Crystallography.
Potential Applications
Antimicrobial and Antifungal Activities
Triazole derivatives exhibit promising antimicrobial and antifungal activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules.
Anticancer Evaluation
The anticancer potential of triazole derivatives is another area of interest. Kattimani et al. (2013) synthesized a series of novel 1,2,4-triazolin-3-one derivatives and conducted in vitro anticancer evaluations, identifying compounds with significant activity against various human tumor cell lines Kattimani, P., Kamble, R., Kariduraganavar, M., Dorababu, A., & Hunnur, R. K. (2013). European journal of medicinal chemistry.
Enzyme Inhibition
Triazole compounds have been studied for their enzyme inhibition properties, which could lead to therapeutic applications. Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from a triazole precursor and investigated their lipase and α-glucosidase inhibition, showcasing their potential as therapeutic agents Bekircan, O., Ülker, S., & Menteşe, E. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.
Mechanism of Action
Target of Action
The compound “4-(cyclopropylmethyl)-1-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one” contains a 1,2,4-triazole ring. Compounds containing a 1,2,4-triazole ring are known to have diverse biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds containing a 1,2,4-triazole ring often interact with their targets through hydrogen bonding, given the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s difficult to determine the exact biochemical pathways it might affect. 1,2,4-triazole derivatives have been found to possess various biological activities, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of a 1,2,4-triazole ring could potentially enhance the compound’s metabolic stability .
Result of Action
1,2,4-triazole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
4-(cyclopropylmethyl)-2-methyl-5-(5-methylthiophen-2-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-3-6-10(17-8)11-13-14(2)12(16)15(11)7-9-4-5-9/h3,6,9H,4-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTNCHBHFLBVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=O)N2CC3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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